Docosane, 1-iodo- Docosane, 1-iodo-
Brand Name: Vulcanchem
CAS No.: 62127-53-1
VCID: VC7987041
InChI: InChI=1S/C22H45I/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h2-22H2,1H3
SMILES: CCCCCCCCCCCCCCCCCCCCCCI
Molecular Formula: C22H45I
Molecular Weight: 436.5 g/mol

Docosane, 1-iodo-

CAS No.: 62127-53-1

Cat. No.: VC7987041

Molecular Formula: C22H45I

Molecular Weight: 436.5 g/mol

* For research use only. Not for human or veterinary use.

Docosane, 1-iodo- - 62127-53-1

Specification

CAS No. 62127-53-1
Molecular Formula C22H45I
Molecular Weight 436.5 g/mol
IUPAC Name 1-iododocosane
Standard InChI InChI=1S/C22H45I/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h2-22H2,1H3
Standard InChI Key QQTWESGWRGHHPL-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCCCCCCCCCCI
Canonical SMILES CCCCCCCCCCCCCCCCCCCCCCI

Introduction

Structural and Molecular Characteristics

Docosane, 1-iodo-, belongs to the class of primary alkyl iodides, characterized by the general formula CₙH₂ₙ₊₁I. Its structure consists of a linear docosane (C₂₂H₄₆) backbone with an iodine atom replacing a hydrogen at the first carbon. The molecular formula is C₂₂H₄₅I, yielding a molecular weight of 452.51 g/mol .

Stereochemical Considerations

Synthesis and Manufacturing

Halogenation Strategies

Primary alkyl iodides like docosane, 1-iodo-, are typically synthesized via nucleophilic substitution reactions. For example, 1-iodododecane is produced through the reaction of dodecanol with hydrogen iodide or via iodide displacement of a leaving group (e.g., tosylate or bromide) . Applying analogous methods, docosane, 1-iodo-, could be synthesized by treating 1-docosanol with hydroiodic acid under controlled conditions:
C22H45OH+HIC22H45I+H2O\text{C}_{22}\text{H}_{45}\text{OH} + \text{HI} \rightarrow \text{C}_{22}\text{H}_{45}\text{I} + \text{H}_2\text{O}

Alternative Routes

Samarium iodide (SmI₂)-mediated coupling, as demonstrated in the synthesis of 1-iodododecane derivatives , offers a redox-based pathway for forming carbon-iodine bonds. This method may be adaptable to longer-chain substrates, though reaction efficiency could decrease with increasing molecular weight due to steric and solubility constraints .

Physical and Chemical Properties

Comparative Physical Properties

Table 1 extrapolates properties of docosane, 1-iodo-, from shorter-chain analogues:

Property1-Iododecane 1-Iodododecane Docosane, 1-iodo-*
Molecular FormulaC₁₀H₂₁IC₁₂H₂₅IC₂₂H₄₅I
Molecular Weight (g/mol)268.18296.23452.51
Density (g/cm³)1.201 (25°C)1.201 (25°C)~1.15 (est.)
Boiling Point (°C)159–160 (15 mmHg)159–160 (15 mmHg)>250 (est., 1 mmHg)
Melting Point (°C)–3–350–60 (est.)
Refractive Index1.482–1.4861.482–1.486~1.48 (est.)

*Estimated based on homologous series trends.

Reactivity and Stability

Applications in Research and Industry

Nanomaterial Functionalization

Shorter-chain iodoalkanes like 1-iodododecane are employed in alkylating carbon nanotubes and graphite to enhance dispersibility in nonpolar solvents . Docosane, 1-iodo-, with its extended hydrophobic tail, could similarly serve as a surfactant or surface-modifying agent for nanomaterials, though its efficacy remains untested.

Organic Synthesis

The compound’s potential as a bulky alkylating agent is significant. For instance, 1-iodododecane derivatives have been used to synthesize quaternary ammonium salts for ionic liquids . Docosane, 1-iodo-, might enable the preparation of ultra-long-chain surfactants or phase-transfer catalysts.

Pharmaceutical Intermediates

While no direct applications are documented, structurally related iodocompounds are intermediates in drug synthesis. The compound’s lipophilicity suggests potential use in prodrug formulations targeting lipid-rich tissues.

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